molecular formula C13H14ClF3 B12515756 1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene CAS No. 681457-00-1

1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene

Cat. No.: B12515756
CAS No.: 681457-00-1
M. Wt: 262.70 g/mol
InChI Key: RQISENLBFFWLPE-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene is an organic compound with the molecular formula C13H12ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoroheptenyl group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 1,1,1-trifluoro-2-heptene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The trifluoroheptenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The double bond in the trifluoroheptenyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroheptenyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. Once inside, it can interact with specific proteins or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroheptenyl group.

    1-Chloro-4-(1,1,1-trifluoroprop-2-en-3-yl)benzene: Similar structure but with a shorter trifluoroalkenyl chain.

Uniqueness

1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene is unique due to its longer trifluoroalkenyl chain, which can impart different chemical and physical properties compared to its shorter-chain analogs

Properties

CAS No.

681457-00-1

Molecular Formula

C13H14ClF3

Molecular Weight

262.70 g/mol

IUPAC Name

1-chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene

InChI

InChI=1S/C13H14ClF3/c1-2-3-4-11(9-13(15,16)17)10-5-7-12(14)8-6-10/h5-9H,2-4H2,1H3

InChI Key

RQISENLBFFWLPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(F)(F)F)C1=CC=C(C=C1)Cl

Origin of Product

United States

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